Cas no 28203-60-3 (Acetic acid,2-[[(4-methoxyphenyl)methyl]sulfonyl]-)

Acetic acid,2-[[(4-methoxyphenyl)methyl]sulfonyl]- structure
28203-60-3 structure
Product Name:Acetic acid,2-[[(4-methoxyphenyl)methyl]sulfonyl]-
CAS No:28203-60-3
MF:C10H12O5S
MW:244.264282226563
CID:251858
PubChem ID:12097414
Update Time:2025-04-19

Acetic acid,2-[[(4-methoxyphenyl)methyl]sulfonyl]- Chemical and Physical Properties

Names and Identifiers

    • Acetic acid,2-[[(4-methoxyphenyl)methyl]sulfonyl]-
    • 2-[(4-methoxyphenyl)methylsulfonyl]acetic acid
    • 4-METHOXYBENZYL-SULFONYLACETIC ACID
    • ((4-methoxybenzyl)sulfonyl)acetic acid
    • (4-METHOXY-PHENYLMETHANESULFONYL)-ACETIC ACID
    • 2-(4-METHOXYBENZYLSULFONYL)ACETIC ACID
    • 4-Methoxy-ben
    • 4-methoxybenzylsulfonylacetic acid
    • 4-Methoxybenzylsulfonylessigsaeure
    • AB16729
    • AG-E-90338
    • CTK4G1008
    • SureCN832030
    • DTXSID40477494
    • 28203-60-3
    • [(4-Methoxyphenyl)methanesulfonyl]acetic acid
    • MXXQOAGTJXSSCB-UHFFFAOYSA-N
    • 2-(4-methoxy-benzylsulfonyl)acetic acid
    • AKOS000175843
    • SCHEMBL832030
    • Inchi: 1S/C10H12O5S/c1-15-9-4-2-8(3-5-9)6-16(13,14)7-10(11)12/h2-5H,6-7H2,1H3,(H,11,12)
    • InChI Key: MXXQOAGTJXSSCB-UHFFFAOYSA-N
    • SMILES: S(CC(=O)O)(CC1C=CC(=CC=1)OC)(=O)=O

Computed Properties

  • Exact Mass: 244.04056
  • Monoisotopic Mass: 244.04054465g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 322
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 89Ų

Experimental Properties

  • Density: 1.369
  • Boiling Point: 519.8°Cat760mmHg
  • Flash Point: 268.2°C
  • Refractive Index: 1.557
  • PSA: 80.67
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